REACTION_CXSMILES
|
C([Li])CCC.[N:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1.[CH3:17][N:18]=[C:19]=[S:20].C(OC(C)C)(C)C.C>CCCCCC.C(O)C.C(OCC)(=O)C.O.O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:17][NH:18][C:19]([C:12]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]=2)[CH2:16][CH2:15][CH2:14][O:13]1)=[S:20]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1OCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
product
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of about -60° C
|
Type
|
ADDITION
|
Details
|
is then added in the course of 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
is added in the course of 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture is subsequently stirred for 45 minutes at about -60° C.
|
Duration
|
45 min
|
Type
|
WAIT
|
Details
|
for 1 hour whilst allowing
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise gradually to about 20° C
|
Type
|
EXTRACTION
|
Details
|
After decantation, the aqueous solution is extracted twice with ethyl acetate (800 cc in total)
|
Type
|
WASH
|
Details
|
washed three times with distilled water (1500 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure (20 mm Hg; 2.7 kPa) at 45° C
|
Type
|
CUSTOM
|
Details
|
The product obtained (6.6 g)
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
FILTRATION
|
Details
|
is filtered hot
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed twice with diisopropyl ether (10 cc in total)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature of about 20° C
|
Type
|
CUSTOM
|
Details
|
The product obtained (7.7 g)
|
Type
|
CUSTOM
|
Details
|
prepared under the same conditions
|
Type
|
DISSOLUTION
|
Details
|
the combined product is dissolved
|
Type
|
FILTRATION
|
Details
|
is filtered hot
|
Type
|
TEMPERATURE
|
Details
|
the filtrate is then cooled for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered off
|
Type
|
WASH
|
Details
|
washed twice with ethanol (10 cc in total)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (1 mm Hg; 0.13 kPa) at 45° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)C1(OCCC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |